(4-Phenoxyphenyl)(quinolin-3-yl)methanone
Overview
Description
(4-Phenoxyphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C22H15NO2 It is a member of the quinoline family, which is known for its diverse biological and chemical properties
Future Directions
Mechanism of Action
Target of Action
Quinolines and quinolones, which share a similar structure, are known to target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial agents .
Mode of Action
Quinolines and quinolones generally act by inhibiting bacterial dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication, thus inhibiting bacterial growth .
Biochemical Pathways
Quinolines and quinolones are known to interfere with dna replication in bacteria, affecting the integrity of the bacterial genome and leading to cell death .
Pharmacokinetics
Quinolones, a related class of compounds, are known to have good oral bioavailability and are widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring, and their elimination half-lives vary
Result of Action
As a quinoline derivative, it may share similar effects with other quinolines and quinolones, which include antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Action Environment
Factors such as ph and concentration are known to affect the activity of quinolones
Biochemical Analysis
Biochemical Properties
Quinolines, a class of compounds to which 3-(4-Phenoxybenzoyl)quinoline belongs, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development .
Molecular Mechanism
Quinolines and quinolones exert their effects through various mechanisms, including inhibiting DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA .
Temporal Effects in Laboratory Settings
Quinolines have been used in various laboratory settings for their diverse biological activities .
Dosage Effects in Animal Models
Quinolines and quinolones have been used in various animal models for their diverse biological activities .
Metabolic Pathways
Quinolines and their methylated analogs have been studied for their metabolic pathways .
Transport and Distribution
Quinolines and quinolones have been studied for their transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of proteins and other biomolecules is an important aspect of bioinformatics, which can provide valuable insights for drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-phenoxybenzaldehyde with quinoline-3-carboxylic acid under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: (4-Phenoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-Phenoxyphenyl)(quinolin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
(4-Methoxyphenyl)(quinolin-3-yl)methanone: This compound has a methoxy group instead of a phenoxy group, which can affect its electronic properties and reactivity.
(4-Phenylquinolin-3-yl)methanone: Lacks the phenoxy group, which may result in different biological activities and applications.
Uniqueness: (4-Phenoxyphenyl)(quinolin-3-yl)methanone is unique due to the presence of both a phenoxy group and a quinoline moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(4-phenoxyphenyl)-quinolin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(18-14-17-6-4-5-9-21(17)23-15-18)16-10-12-20(13-11-16)25-19-7-2-1-3-8-19/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUHYWAJBXEUOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279667 | |
Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-35-9 | |
Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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